5-Methylisoquinoline-3-carbonitrile
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Overview
Description
5-Methylisoquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H8N2 and is characterized by a benzene ring fused to a pyridine ring with a methyl group and a cyano group attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
5-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a similar structure but without the methyl and cyano groups.
Quinoline: A related compound with a nitrogen atom at a different position in the ring system.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities
Uniqueness
5-Methylisoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and cyano groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-9-7-13-10(6-12)5-11(8)9/h2-5,7H,1H3 |
InChI Key |
DDDKZALBMPVFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=CC2=CC=C1)C#N |
Origin of Product |
United States |
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